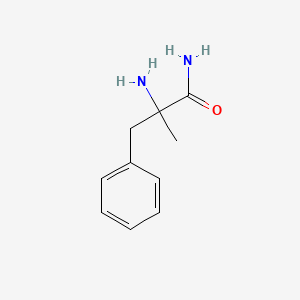

2-Amino-2-methyl-3-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(12,9(11)13)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBDCRNSLNAHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117466-13-4 | |

| Record name | 2-amino-2-methyl-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control of 2 Amino 2 Methyl 3 Phenylpropanamide and Its Derivatives

Established Synthetic Pathways

The construction of the 2-amino-2-methyl-3-phenylpropanamide scaffold can be achieved through several established synthetic routes. A key transformation in many of these pathways is the formation of the amide bond, often accomplished through nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the formation of carboxylic acid derivatives, including amides. In the context of synthesizing this compound, this reaction would typically involve the coupling of a suitable carboxylic acid derivative with ammonia (B1221849) or an ammonia equivalent.

A plausible synthetic approach could begin with the synthesis of a 2-amino-2-methyl-3-phenylpropanoic acid precursor. This can be achieved through various methods, including the Strecker amino acid synthesis or modifications thereof, starting from a suitable ketone. Once the amino acid is obtained, it can be activated to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The subsequent reaction with ammonia would yield the desired this compound.

The general mechanism involves the activation of the carboxylic acid, followed by the nucleophilic addition of ammonia to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the stable amide bond.

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, catalysts, reagents, and temperature is crucial for maximizing the yield and purity of the final product.

The choice of solvent can significantly influence the rate and outcome of the synthesis. For nucleophilic acyl substitution reactions, polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are often employed. These solvents can effectively solvate the reactants and intermediates without interfering with the nucleophile. The selection of the solvent may also depend on the specific activating agent used and the solubility of the starting materials.

In amide bond formation, various catalysts and reagents can be used to enhance the reaction rate and yield. When using coupling reagents like DCC or EDC, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included to form an active ester intermediate, which is more reactive towards the amine and less prone to side reactions.

For syntheses involving the reduction of a nitro group to an amine, as might be a step in the synthesis of the precursor amino acid, various catalytic systems can be employed. For instance, the reduction of a nitro compound can be achieved using iron in acetic acid. rasayanjournal.co.in The choice of catalyst and reagents will depend on the specific synthetic route and the functional groups present in the molecule.

Temperature plays a critical role in controlling the reaction kinetics and selectivity. Amide coupling reactions are often carried out at room temperature or slightly below to minimize side reactions and prevent racemization if a chiral center is present. However, in some cases, elevated temperatures may be necessary to drive the reaction to completion. For instance, certain reduction steps in the synthesis of related amino compounds have been carried out at reflux temperatures. rasayanjournal.co.in Careful monitoring and control of the reaction temperature are essential to achieve the desired outcome.

Advanced Stereoselective Synthesis

Controlling the stereochemistry at the α-carbon is a key challenge in the synthesis of this compound, as this center is a quaternary stereocenter. Advanced stereoselective synthesis methods are employed to obtain enantiomerically pure or enriched products.

Asymmetric synthesis of α,α-disubstituted amino acids can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. One approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where a chiral auxiliary directs the stereoselective addition of both the methyl and benzyl (B1604629) groups. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-amino-2-methyl-3-phenylpropanoic acid, which can then be converted to the desired amide.

Another powerful technique is asymmetric phase-transfer catalysis, which has been successfully used in the synthesis of phenylalanine derivatives. mdpi.com This method could potentially be adapted for the synthesis of this compound by employing a chiral phase-transfer catalyst to control the stereoselective alkylation of a suitable precursor.

Furthermore, enzymatic methods, such as those employing transaminases, have shown great promise for the stereoselective synthesis of chiral amines. nih.gov These biocatalytic approaches offer high enantioselectivity under mild reaction conditions and are becoming increasingly important in the synthesis of complex chiral molecules. While direct enzymatic synthesis of this compound has not been extensively reported, the application of engineered enzymes could provide a future avenue for its efficient and stereoselective production.

The development of stereoselective routes often involves the use of chiral ligands in metal-catalyzed reactions. For instance, chiral Ni(II) complexes of Schiff bases have been utilized for the asymmetric synthesis of various amino acids. nih.gov Such catalytic systems could be explored for the enantioselective construction of the quaternary stereocenter in this compound.

Enantioselective Approaches for Chiral Centers

The synthesis of enantiomerically pure α-amino acids is a significant challenge in organic chemistry, particularly for quaternary α-amino acids like this compound. Various enantioselective methods have been developed to control the stereochemistry of the chiral center.

One prominent strategy involves the catalytic asymmetric Mannich reaction, which is effective for synthesizing chiral β-amino acid derivatives that can be precursors to the target compound. researchgate.net Another powerful method is the highly diastereoselective and enantioselective addition of N-benzylhydroxylamine to imides, which can produce α,β-trans-disubstituted N-benzylisoxazolidinones with 60-96% enantiomeric excess (ee). nih.gov These intermediates can be subsequently hydrogenolyzed to yield the desired β-amino acids. nih.gov

Furthermore, enantioselective sulfamate-tethered aza-Michael cyclization reactions provide a modern approach for the diastereoselective and enantioselective synthesis of various small molecule synthons that can serve as building blocks for β-amino acids. chemrxiv.org A different approach starts from N-protected (aziridin-2-yl)methylphosphonates, where regioselective aziridine (B145994) ring-opening reactions are employed to create enantiomerically enriched amino-functionalized products. mdpi.com For instance, the catalytic hydrogenation of diethyl N-[(tert-butoxycarbonyl)aziridin-2-yl]methylphosphonate leads to the regiospecific formation of the corresponding 2-(tert-butoxycarbonylamino)propylphosphonate. mdpi.com

| Method | Key Features | Typical Enantiomeric Excess (ee) | Reference |

| Asymmetric Mannich Reaction | Catalyzed by proline or bifunctional organocatalysts. | Variable | researchgate.net |

| Addition to Imides | Uses Mg(NTf2)2 and a chiral ligand for conjugate addition of N-benzylhydroxylamine. | 60-96% | nih.gov |

| Aza-Michael Cyclization | Sulfamate-tethered cyclization for diastereoselective and enantioselective synthesis. | Not Specified | chemrxiv.org |

| Aziridine Ring-Opening | Regiospecific hydrogenolysis of N-Boc-aziridinylmethylphosphonates. | High (starting from enantiopure aziridines) | mdpi.com |

Control of Diastereoselectivity in Multi-Stereogenic Systems

When synthesizing derivatives of this compound that contain additional stereocenters, controlling diastereoselectivity is paramount. The addition of nucleophiles to chiral substrates often requires careful selection of reagents and conditions to favor the formation of one diastereomer over others.

A notable example is the conjugate addition of N-benzylhydroxylamine to α,β-unsaturated imides. This reaction proceeds with high levels of diastereoselectivity, yielding α,β-trans-disubstituted products with diastereomeric excesses (de) ranging from 93% to 99%. nih.gov This high degree of stereochemical control is achieved through the use of a magnesium-based catalyst and a specific chiral ligand, which orchestrate the approach of the nucleophile to the imide substrate. nih.gov The resulting isoxazolidinone products can then be converted into α,β-disubstituted-β-amino acids, demonstrating an effective method for establishing two contiguous stereocenters with high fidelity. nih.gov

The synthesis of complex molecules such as the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide further highlights the importance of controlling diastereoselectivity in systems with multiple stereogenic centers. acs.org

| Reaction | Key Feature | Achieved Diastereomeric Excess (de) | Reference |

| Conjugate Addition to Imides | Addition of N-benzylhydroxylamine to α,β-unsaturated imides. | 93-99% | nih.gov |

Enzymatic and Biotransformation Strategies

Enzymatic and biotransformation methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis for producing chiral amines and amino acids. These strategies leverage the inherent stereospecificity of enzymes to achieve high enantiomeric purity.

One promising approach is the use of L-amino acid deaminase (LAAD) for the enantioselective oxidative deamination of L-amino acids. mdpi.com This process can be used in a deracemization strategy where the L-enantiomer in a racemic mixture is selectively oxidized to an imino acid, which can then be non-enantiomerically reduced back to the racemic amino acid, thereby enriching the D-enantiomer over time. This method has been successfully applied to produce various D-amino acids with enantiomeric excesses up to 99%. mdpi.com The main advantages of LAAD include its broad substrate specificity and the absence of hydrogen peroxide (H₂O₂) as a byproduct, which increases enzyme stability. mdpi.com

Transaminases (TAs) represent another economically and environmentally attractive enzymatic method. They are used for the direct synthesis of pharmaceutically relevant amines from prochiral ketones. researchgate.net For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been applied for the synthesis of 1-phenylpropan-2-amine derivatives, achieving high conversions (up to 99%) and excellent chiral selectivity (≥98.5%). researchgate.net The optimization of reaction parameters such as pH and temperature is crucial for maximizing the catalytic performance and yield. researchgate.net

| Enzyme | Strategy | Application | Key Advantage | Reference |

| L-Amino Acid Deaminase (LAAD) | Enantioselective deamination / Deracemization | Production of pure D-amino acids from racemic mixtures. | Broad substrate specificity; no H₂O₂ byproduct. | mdpi.com |

| Transaminase (TA) | Asymmetric synthesis | Conversion of prochiral ketones to chiral amines. | High conversion and chiral selectivity; environmentally friendly. | researchgate.net |

Synthesis of Chemically Modified Derivatives and Analogues

Strategies for Functional Group Transformations

Common strategies include the transformation of one functional group into another, such as the reduction of a nitro group to a primary amine. For instance, the synthesis of 2-amino-3-phenylpropan-1-ol (B95927) derivatives has been achieved through the reduction of nitroolefin precursors using iron and acetic acid. rasayanjournal.co.in Other fundamental transformations include hydrolysis of esters to carboxylic acids and subsequent esterification, as demonstrated in the synthesis of complex amino acid building blocks. nih.gov The synthesis of ketone analogues, such as 3-amino-2-methyl-1-phenylpropanones, provides a platform for further modifications, as the ketone group can be readily converted into a variety of other functionalities. nih.gov

| Transformation | Reagents/Method | Starting Material Type | Product Functional Group | Reference |

| Nitro Reduction | Iron (Fe) / Acetic Acid | Nitroolefin | Primary Amine | rasayanjournal.co.in |

| Ester Hydrolysis | 6 M HCl | Ethyl Ester | Carboxylic Acid | nih.gov |

| Fischer Esterification | HCl in CH₃OH | Carboxylic Acid | Methyl Ester | nih.gov |

Construction of Complex Heterocyclic Derivatives

The integration of the this compound scaffold into heterocyclic systems is a common strategy to generate novel chemical entities with diverse pharmacological potential. nih.gov Heterocyclic moieties are prevalent in many biologically active compounds and can impart unique structural and electronic properties. nih.govbohrium.com

| Heterocyclic System | Synthetic Strategy | Precursor Type | Reference |

| 1,2,3-Benzotriazin-4(3H)-one | Diazotization and spontaneous cyclization | 2-Amino-N-phenylbenzamide | researchgate.net |

| Morpholin-2-one | Intramolecular cyclization | 2-(Alkylamino)acetamide with a hydroxyl group | researchgate.net |

| General β-Amino Acid Heterocycles | Various, including high-throughput parallel synthesis | β-Amino acid moiety | nih.gov |

The incorporation of non-standard amino acids like this compound into peptide sequences is a key strategy for creating dipeptide mimetics and other peptidomimetics. This integration can enhance proteolytic stability and introduce specific conformational constraints. Solid-phase peptide synthesis (SPPS) is a cornerstone technique for this purpose.

The process typically begins by loading a C-terminal Fmoc-protected amino acid onto a solid support, such as 2-chlorotrityl resin. nih.gov Subsequently, the Fmoc protecting group is removed, and the next amino acid in the sequence (e.g., a derivative of this compound) is coupled to the free amine. This cycle of deprotection and coupling is repeated to build the desired peptide chain. nih.gov Following the assembly of the linear peptide, it is cleaved from the resin. Further modifications, such as solution-phase cyclization between the N- and C-termini, can be performed to create cyclic peptide structures. nih.gov This methodology allows for the precise integration of modified amino acids into peptide backbones, facilitating the creation of novel dipeptide mimetics. nih.gov

Synthesis of Naphthoquinone Amide-Oxime Analogues

The fusion of a naphthoquinone moiety with an amino acid structure can lead to compounds with significant biological interest. The synthesis of 2-amino-1,4-naphthoquinone amide-oxime derivatives from a phenylalanine-based precursor involves a multi-step sequence that can be adapted for the 2-methyl analogue.

The process begins with the reaction of a protected 2-amino-2-methyl-3-phenylpropanoic acid with phthalic anhydride. The resulting phthaloyl-protected amino acid is then activated, typically by conversion to an acyl chloride using a reagent like oxalyl chloride. This activated intermediate readily reacts with various primary amines to yield the corresponding amide. Subsequent chemical transformations are then performed to construct the final naphthoquinone amide-oxime structure. This synthetic pathway allows for the introduction of diversity at the amide nitrogen by varying the primary amine used in the coupling step.

Table 1: Synthetic Sequence for Naphthoquinone Amide-Oxime Analogues

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | N-Phthaloyl Protection | Phthalic Anhydride, Acetic Acid | N-Phthaloyl-2-amino-2-methyl-3-phenylpropanoic acid |

| 2 | Acyl Chloride Formation | Oxalyl Chloride, CH₂Cl₂ | N-Phthaloyl-2-amino-2-methyl-3-phenylpropanoyl chloride |

| 3 | Amide Coupling | Primary Amine (R-NH₂) | N-Phthaloyl-2-amino-2-methyl-3-phenylpropanamide derivative |

| 4 | Naphthoquinone Formation | Further synthetic steps | 2-Amino-1,4-naphthoquinone amide-oxime derivative |

Formation of Oxadiazole and Xanthine (B1682287) Precursors

The incorporation of oxadiazole and xanthine rings creates derivatives with distinct chemical properties and potential applications. The synthesis of these heterocycles leverages the functional groups of the parent amino amide.

Oxadiazole Precursors: The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic motif often synthesized from acid hydrazide precursors. nih.gov A general and effective route involves the conversion of a carboxylic acid or its amide derivative into the corresponding acid hydrazide. nih.govmdpi.com For a derivative of this compound, this involves first protecting the α-amino group to prevent side reactions. The amide can then be converted to an acid hydrazide via reaction with hydrazine (B178648) hydrate. This key intermediate, the acid hydrazide, is subsequently cyclized. A common method for cyclization is reacting the hydrazide with a carboxylic acid in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃) to yield a 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com

Xanthine Precursors: The synthesis of 8-substituted xanthine derivatives typically proceeds through the formation and subsequent cyclization of a 6-amino-5-carboxamidouracil intermediate. nih.govnih.govfrontiersin.org This key precursor is formed by the condensation of a 5,6-diaminouracil (B14702) derivative with a carboxylic acid. nih.gov In this context, N-protected 2-amino-2-methyl-3-phenylpropanoic acid can be coupled with a 1,3-disubstituted-5,6-diaminouracil. This reaction is often facilitated by a modern peptide coupling agent, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for rapid and high-yield amide bond formation under mild conditions. nih.govresearchgate.net The resulting 6-amino-5-(N-(protected)-2-amino-2-methyl-3-phenylpropanamido)uracil is the direct precursor that can be cyclized, usually by heating with a base like sodium hydroxide, to afford the final 8-substituted xanthine. nih.gov

Table 2: General Strategy for Oxadiazole and Xanthine Precursors

| Heterocycle | Key Precursor | Formation Method | Key Reagents |

| 1,3,4-Oxadiazole | Acid Hydrazide | Reaction of N-protected amino amide with hydrazine, followed by cyclization with a carboxylic acid. | 1. Hydrazine Hydrate 2. R'-COOH, POCl₃ |

| 8-Substituted Xanthine | 6-Amino-5-carboxamidouracil | Amide coupling of N-protected amino acid with a 5,6-diaminouracil derivative. | 1,3-dialkyl-5,6-diaminouracil, COMU, DIPEA |

Generation of Pyrimidinone and Oxazolidine Ring Systems

Pyrimidinone Ring Systems: The synthesis of pyrimidinone rings often involves the condensation of a compound containing a urea (B33335) or amidine functionality with a 1,3-dielectrophile, such as a β-keto ester, in what is known as the Biginelli reaction or a similar cyclocondensation. rsc.org To generate a pyrimidinone from this compound, the α-amino group can be derivatized into a urea by reaction with an isocyanate or into a guanidine (B92328) moiety. This modified amino acid derivative can then be reacted with a component like ethyl acetoacetate (B1235776) under acidic conditions. The ensuing cyclocondensation reaction forms a dihydropyrimidinone ring attached to the core amino acid structure.

Oxazolidine Ring Systems: The formation of an oxazolidin-2-one ring requires a 1,2-amino alcohol precursor. mdpi.com Therefore, the synthesis must begin with the chemical reduction of the carboxyl or amide functional group of the parent amino acid. The corresponding 2-amino-2-methyl-3-phenylpropan-1-ol (B3188447) can be obtained through this reduction. This amino alcohol is the key intermediate for cyclization. The oxazolidin-2-one ring is then formed by reacting the amino alcohol with a carbonylating agent such as phosgene, triphosgene, a chloroformate, or a dialkyl carbonate. mdpi.comwikipedia.org This reaction proceeds via intramolecular cyclization to yield the stable five-membered oxazolidinone ring.

Regioselective and Chemoselective Synthetic Strategies

The presence of multiple functional groups—the primary α-amine, the primary amide, and the aromatic phenyl ring—in this compound and its derivatives necessitates the use of regioselective and chemoselective control during synthesis.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. A primary challenge in modifying this scaffold is the differing reactivity of the α-amino group and the amide group. The α-amino group is significantly more nucleophilic than the amide nitrogen. This difference allows for selective N-acylation, N-alkylation, or protection of the α-amino group while leaving the amide intact. The use of protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is a fundamental chemoselective strategy to temporarily block the reactivity of the α-amine, thereby allowing for transformations to be carried out exclusively at the amide or a precursor carboxylic acid function. Conversely, metal-free amide activation protocols have been developed that are fully chemoselective for amides even in the presence of other carbonyl groups like esters or ketones. acs.org

Regioselectivity: Regioselectivity is crucial when multiple positions on a molecule could potentially react. A clear example is observed in the synthesis of xanthine precursors. The reaction of a carboxylic acid with 1,3-disubstituted-5,6-diaminouracil occurs regioselectively at the more nucleophilic 5-amino position, leading specifically to the required 6-amino-5-carboxamidouracil intermediate, with no significant formation of the 6-carboxamido isomer. nih.govresearchgate.net Another area where regioselectivity is critical is in the functionalization of the phenyl ring. Directing groups can be employed to control the position of electrophilic aromatic substitution (e.g., nitration or halogenation). For instance, strategies involving chelation-assisted C-H activation can direct substitution to a specific remote position on an aromatic ring, a concept demonstrated in the regioselective nitration of 8-aminoquinoline (B160924) amides. acs.org Such strategies could be adapted to control substitution on the phenyl ring of the amino acid derivative.

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization Techniques

A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, and high-resolution mass spectrometry (HRMS) provides a complete picture of the molecule's architecture. Each technique offers complementary information, from the atomic-level connectivity and chemical environment to the nature of functional groups and the molecule's exact mass and elemental composition.

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Amino-2-methyl-3-phenylpropanamide. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique chemical environment within the molecule.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum would reveal signals for the aromatic protons of the phenyl group, the benzylic methylene (CH₂) protons, the methyl (CH₃) protons, and the exchangeable protons of the primary amine (NH₂) and primary amide (CONH₂) groups. The phenyl group protons are expected to appear in the aromatic region (typically δ 7.2-7.4 ppm). The benzylic CH₂ protons, being adjacent to the phenyl ring and the quaternary carbon, would likely appear as a singlet around δ 2.8-3.2 ppm. The methyl group protons, attached to the chiral quaternary carbon, would also produce a singlet, expected in the upfield region around δ 1.3-1.5 ppm. The amine and amide protons would present as broad singlets whose chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

Carbon-¹³ (¹³C) NMR Analysis: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The carbonyl carbon of the amide group would have the largest chemical shift, typically in the δ 175-180 ppm range. The aromatic carbons of the phenyl ring would resonate between δ 125-140 ppm. The quaternary α-carbon (C2), bonded to an amino group, a methyl group, a benzyl (B1604629) group, and a carbonyl group, is anticipated around δ 55-65 ppm. The benzylic methylene carbon (C3) would appear around δ 40-50 ppm, while the methyl carbon is expected at approximately δ 20-30 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -CONH₂ | 7.0 - 8.0 | Broad Singlet | C=O (Amide) | 175 - 180 |

| C₆H₅- | 7.2 - 7.4 | Multiplet | C-ipso (Phenyl) | 135 - 140 |

| -NH₂ | 1.5 - 3.0 | Broad Singlet | C-ortho/meta/para (Phenyl) | 125 - 130 |

| -CH₂-Ph | 2.8 - 3.2 | Singlet | C2 (Quaternary α-Carbon) | 55 - 65 |

| -CH₃ | 1.3 - 1.5 | Singlet | C3 (Benzylic CH₂) | 40 - 50 |

| C-CH₃ | 20 - 30 |

To confirm the assignments from 1D NMR and piece together the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, a key COSY correlation would be expected between the ortho protons of the phenyl ring and the meta protons, confirming the phenyl group's spin system. Due to the absence of protons on the adjacent C2 carbon, the benzylic CH₂ protons at C3 would not show a COSY correlation with other aliphatic protons, consistent with their expected singlet multiplicity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps correlations between protons and carbons over two to three bonds, which is critical for connecting different parts of the molecule. Key HMBC correlations would be anticipated from the methyl protons (on C2) to the quaternary carbon (C2), the benzylic carbon (C3), and the carbonyl carbon. The benzylic CH₂ protons would show correlations to the quaternary carbon (C2), the ipso-carbon of the phenyl ring, and potentially the ortho-carbons of the phenyl ring. These correlations would unambiguously establish the connectivity around the central quaternary carbon.

Expected Key 2D NMR Correlations

| Experiment | Proton Signal (¹H) | Correlated Nucleus (¹H or ¹³C) | Inferred Connectivity |

|---|---|---|---|

| COSY | Phenyl H-ortho | Phenyl H-meta | Adjacent protons on the aromatic ring |

| HMBC | -CH₃ | C2 (α-C), C3 (-CH₂-), C=O | Methyl group is attached to C2 |

| HMBC | -CH₂-Ph | C2 (α-C), C-ipso (Phenyl) | Benzyl group connectivity to C2 and phenyl ring |

| HMBC | Amide -NH₂ | C=O | Protons on the amide nitrogen |

This compound possesses a chiral center at the C2 quaternary carbon, meaning it exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral resolving agents (CRAs) or chiral derivatizing agents (CDAs), can be used to determine the enantiomeric purity and assign the absolute configuration.

The reaction of the racemic amine with a homochiral reagent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), forms a pair of diastereomeric amides. acs.org These diastereomers, being chemically distinct, will exhibit separate signals for corresponding protons in the ¹H NMR spectrum. researchgate.net Protons close to the newly formed stereocenter will show the most significant difference in chemical shift (Δδ). By analyzing these chemical shift differences, particularly for the phenyl and methyl groups, and applying established models like Mosher's model, the absolute configuration of the original amine can be determined. acs.org Alternatively, chiral acids like tartaric acid can form diastereomeric salts with the amine, which can also be distinguished by NMR. libretexts.org

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding.

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amine and amide groups are expected in the 3200-3400 cm⁻¹ region. A strong absorption band for the amide C=O stretch (Amide I band) should appear around 1640-1680 cm⁻¹. The N-H bending vibration of the amine and amide (Amide II band) would be observed near 1600 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ range, and C-H stretching from the alkyl and aromatic parts would be just below and above 3000 cm⁻¹, respectively. The presence of hydrogen bonding can cause these N-H and C=O bands to broaden and shift to lower frequencies. thermofisher.commdpi.com

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman, the symmetric vibrations of the aromatic ring are often strong, providing a clear fingerprint in the spectrum.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|---|

| Amine/Amide (N-H) | Stretching | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium |

| Amide (C=O) | Stretching (Amide I) | 1640 - 1680 | Strong |

| Amine/Amide (N-H) | Bending (Amide II) | 1580 - 1650 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄N₂O), the expected monoisotopic mass is approximately 178.1106 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ (m/z ≈ 179.1179) and other adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 201.0998) would be observed.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to provide structural information. The fragmentation pathways for this compound would likely be dominated by cleavages characteristic of α-amino acids and benzyl compounds. Common fragmentation pathways would include:

Loss of the carboxamide group (-CONH₂): Cleavage resulting in the loss of 44 Da.

Benzylic cleavage: The most common fragmentation would be the cleavage of the Cα-Cβ bond (C2-C3 bond), resulting in the formation of a stable benzyl radical or a tropylium cation (C₇H₇⁺, m/z 91).

Loss of ammonia (B1221849) (-NH₃): From the protonated amine.

Predicted HRMS Data for C₁₀H₁₄N₂O

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₄N₂O | 178.1106 |

| [M+H]⁺ | C₁₀H₁₅N₂O⁺ | 179.1179 |

| [M+Na]⁺ | C₁₀H₁₄N₂NaO⁺ | 201.0998 |

| Fragment (Tropylium ion) | C₇H₇⁺ | 91.0542 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

No publicly accessible X-ray crystallographic data for this compound could be located. This information is essential for a definitive determination of its solid-state three-dimensional structure.

Without experimental crystallographic data, the absolute configuration of chiral centers in this compound cannot be unequivocally confirmed through X-ray analysis.

A detailed analysis of the crystal packing, including the identification and characterization of intermolecular hydrogen bonding networks, is contingent on the availability of crystallographic information, which is currently not available.

Detailed Conformational Analysis

Specific experimental or in-depth computational studies detailing the conformational preferences of this compound are not present in the available scientific literature.

Quantitative data on the key dihedral angles that define the preferred conformations of this compound are not available.

A torsional analysis, which would provide insight into the rotational energy barriers around key single bonds, has not been reported for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 2-Amino-2-methyl-3-phenylpropanamide, two main approaches would be central to its theoretical investigation: Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of this compound. In typical studies of similar organic molecules, DFT methods, such as the widely used B3LYP functional, are employed in conjunction with various basis sets (e.g., 6-31G(d,p) or larger) to predict a wide range of molecular properties. researchgate.net These calculations are instrumental in determining the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. spkx.net.cn

Ab Initio Computational Approaches

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (such as Møller-Plesset perturbation theory, MP2) provide a rigorous framework for molecular calculations. For amino acids and their derivatives, ab initio calculations are often used to obtain highly accurate energies and to validate the results from DFT methods. nih.gov These approaches would be essential for a detailed and precise understanding of the intrinsic properties of this compound.

Molecular Geometry Optimization and Energetic Profiles

A primary goal of computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore its energy landscape.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. For a flexible molecule like this compound, with several rotatable bonds, the PES can be complex with multiple local minima (representing different stable conformers) and saddle points (representing transition states between conformers). nih.gov Exploring the PES is crucial for understanding the molecule's dynamic behavior and conformational preferences.

Conformational Stability and Isomerization Pathways

By mapping the potential energy surface, researchers can identify various stable conformers of this compound and calculate their relative energies to determine their populations at a given temperature. The transition states connecting these conformers reveal the energy barriers for isomerization, providing insight into the pathways and timescales of conformational changes. mdpi.com This analysis is fundamental for understanding how the molecule's shape influences its interactions and properties.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Illustrative) This table is for illustrative purposes to show how data on conformational stability would be presented. Actual data is not available in the current literature.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer A | Data Not Available |

| Conformer B | Data Not Available |

| Conformer C | Data Not Available |

Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can calculate optimized molecular geometries and predict a range of electronic and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. For molecules similar to this compound, DFT calculations can determine the energies of these orbitals. The HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and the amino group, while the LUMO may be distributed over the propanamide backbone. The energy gap is a key parameter in assessing the molecule's stability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters (Based on Analogous Compounds)

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.3 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 to -1.0 |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 5.6 |

Note: The values in this table are illustrative and based on DFT calculations for structurally related amide compounds, not this compound itself.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. In this compound, the oxygen of the carbonyl group and the nitrogen of the primary amine would be expected to be regions of high negative potential.

Regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophilic attack. These are usually located around hydrogen atoms, particularly those bonded to electronegative atoms (like the N-H protons of the amino group). The MEP surface provides a clear picture of the molecule's charge distribution and helps identify sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations provide predicted chemical shifts for each atom in the molecule. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the phenyl group, the methyl group, and the propanamide backbone. Comparing these predicted spectra with experimental data is a powerful method for structural elucidation. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as maximum absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption. For this compound, electronic transitions such as π→π* within the phenyl ring are expected. researchgate.net Computational predictions can help assign the observed absorption bands to specific electronic transitions within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data (Conceptual)

| Spectroscopy | Parameter | Predicted Value Range | Involved Moiety |

| ¹³C NMR | Chemical Shift (δ) | 170-180 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR | Chemical Shift (δ) | 125-140 ppm | Phenyl Ring Carbons |

| ¹H NMR | Chemical Shift (δ) | 7.0-7.5 ppm | Phenyl Ring Protons |

| UV-Vis | λmax | 200-280 nm | π→π* transitions |

Note: These values are conceptual and represent typical ranges for the specified functional groups. Actual calculated values for this compound would require specific computational analysis.

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to study the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These simulations are fundamental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

For this compound, docking studies could be performed against a specific protein target to predict its binding mode. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the amino and amide groups of the compound could act as hydrogen bond donors and acceptors, while the phenyl group could engage in hydrophobic or π-π stacking interactions with amino acid residues in the binding pocket. nih.gov Such studies are crucial for understanding the potential biological activity of the compound. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is developed by correlating molecular descriptors (physicochemical, steric, electronic, etc.) of a set of molecules with their experimentally determined activity. nih.gov

To perform a QSAR study involving this compound, a series of structurally related derivatives would need to be synthesized and their biological activity tested. Molecular descriptors for each derivative would then be calculated. Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that predicts the activity based on these descriptors. researchgate.net

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.com The applicability domain of the model defines the chemical space in which it can make reliable predictions. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Description |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describe the electronic aspects of the molecule. |

| Steric | Molecular Volume, Surface Area | Describe the size and shape of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Connectivity Indices | Numerical representation of molecular topology. |

In Silico Approaches for Compound Design

In silico methodologies have become indispensable in modern medicinal chemistry for the rational design and optimization of novel therapeutic agents. These computational techniques allow for the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental procedures. For a compound such as this compound and its analogs, in silico approaches can provide profound insights into their structure-activity relationships (SAR) and guide the synthesis of more potent and selective molecules.

The primary in silico strategies employed in the design of compounds related to this compound include molecular docking, quantitative structure-activity relationship (QSAR) studies, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. nih.govresearchgate.net These methods are often used in a synergistic fashion to build comprehensive computational models that can accurately forecast the biological activity and drug-like properties of newly designed molecules.

Molecular docking is a pivotal tool used to predict the preferred orientation of a ligand when bound to a target receptor. mdpi.com This technique allows researchers to visualize and analyze the interactions between the ligand and the active site of the protein, providing a basis for understanding the molecular determinants of binding affinity. mdpi.com For instance, in the design of derivatives of this compound, docking studies can elucidate key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to the stability of the ligand-receptor complex. The docking score, an estimation of the binding energy, is a critical parameter used to rank and prioritize candidate molecules for synthesis. mdpi.com

To illustrate the application of these methods, consider a hypothetical in silico study aimed at optimizing the affinity of this compound derivatives for a specific biological target. The findings of such a study could be summarized in the following data tables.

Table 1: Molecular Docking and Interaction Analysis of this compound Analogs

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Parent Compound | -6.5 | TYR112, ASP205, PHE330 | 2 | 3 |

| Analog A | -7.8 | TYR112, ASP205, ARG210 | 3 | 4 |

| Analog B | -8.2 | ASP205, ARG210, TRP333 | 3 | 5 |

| Analog C | -7.1 | TYR112, PHE330 | 1 | 4 |

Furthermore, computational models are employed to predict the pharmacokinetic properties of designed compounds. ADMET profiling is crucial for identifying candidates with favorable drug-like characteristics, such as good oral bioavailability and low toxicity. researchgate.net These predictions are based on the chemical structure of the molecule and are calculated using various algorithms and models.

Table 2: Predicted ADMET Properties of this compound and Its Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| Parent Compound | 192.25 | 1.2 | 2 | 2 | 75 |

| Analog A | 254.32 | 2.5 | 3 | 3 | 68 |

| Analog B | 288.37 | 3.1 | 3 | 4 | 62 |

| Analog C | 220.29 | 1.8 | 1 | 3 | 81 |

In silico approaches for compound design represent a powerful strategy for the development of novel therapeutic agents based on the this compound scaffold. By integrating molecular modeling, SAR analysis, and pharmacokinetic predictions, researchers can efficiently design and prioritize new chemical entities with enhanced biological activity and improved drug-like properties.

Mechanistic Investigations and Biological Target Identification

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions of a compound is critical to elucidating its pharmacological profile. Research into 2-Amino-2-methyl-3-phenylpropanamide and its analogs has begun to shed light on its potential mechanisms of action, spanning enzyme modulation, receptor binding, and interactions with neurotransmitter systems.

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights into potential enzymatic targets. A series of analogous compounds, 3-amino-2-methyl-1-phenylpropanones, have demonstrated the capacity to modulate the activity of several key enzymes involved in lipid metabolism.

In studies conducted on rodents, these analogs were shown to significantly reduce the activity of enzymes such as mouse hepatic acetyl CoA synthetase, HMG-CoA reductase, phosphatidylate phosphohydrolase, and hepatic lipoprotein lipase. nih.gov For instance, compounds like 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone and 3-(4-methylpiperazin-1-yl)-1-phenylpropanone exhibited potent hypolipidemic activity by lowering both serum cholesterol and triglyceride levels. nih.gov The reduction in serum lipids is attributed to the inhibition of the aforementioned enzymes. nih.gov This suggests that compounds with a similar phenylpropanone backbone may possess enzyme-modulating capabilities.

Table 1: Enzyme Modulation by Analogs of this compound

| Analog Compound | Target Enzyme(s) | Observed Effect |

|---|

It is important to note that these findings are based on analogs and further research is required to determine if this compound exhibits similar enzyme inhibition properties.

The interaction of small molecules with cellular receptors is a primary mechanism through which pharmacological effects are mediated. Investigations into compounds structurally related to this compound have revealed interactions with specific G protein-coupled receptors (GPCRs), including the orphan receptor GPR88 and opioid receptors.

GPR88: The orphan receptor GPR88 has emerged as a significant neurotherapeutic target, and several synthetic agonists have been developed. nih.gov Among these are compounds based on the 2-AMPP ((2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide) scaffold, which shares structural similarities with this compound. nih.gov Competition binding assays have shown that 2-AMPP and its analogs can displace radiolabeled ligands from the GPR88 receptor, confirming their ability to bind to this target. nih.gov For example, 2-AMPP itself has a reported binding affinity (Ki) of 219 nM for the GPR88 receptor. nih.gov

Opioid Receptors: The propanamide moiety is a key structural feature in a number of potent opioid receptor ligands. For instance, the compound N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) is an extremely potent analgesic with high affinity and selectivity for mu-opioid receptors. nih.gov The stereochemistry of the propanamide and related structures plays a crucial role in its binding affinity and analgesic potency. nih.gov Molecular dynamics simulations of fentanyl derivatives have highlighted the importance of the propanamide chain in forming key interactions, including hydrogen bonds and hydrophobic contacts, with residues within the opioid receptor binding pocket. researchgate.net While this compound is structurally simpler than these complex opioids, the presence of the phenylpropanamide core suggests a potential for interaction with opioid receptors that would require experimental validation.

Table 2: Receptor Binding Data for Structurally Related Compounds

| Compound/Analog | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| 2-AMPP | GPR88 | 219 nM nih.gov |

| Ohmefentanyl Isomer 1a | Mu-Opioid | Ki(DAMGO) = 0.027 nM nih.gov |

Ion channels and neurotransmitter systems are fundamental to neuronal communication and are common targets for pharmacologically active compounds. nih.govnih.gov Neurotransmitters, which can be amino acids, amines, or neuropeptides, exert their effects by binding to receptors that are often ligand-gated ion channels or metabotropic receptors that indirectly modulate ion channel activity. mdpi.comopenstax.org

The activity of a compound within the central nervous system is often predicated on its ability to interact with these complex systems. Small molecules can act as agonists, antagonists, or modulators of neurotransmitter receptors and ion channels, thereby altering neuronal excitability and signaling pathways. nih.gov For example, excitatory neurotransmitters like glutamate (B1630785) typically activate cation-permeable ionotropic receptors, leading to depolarization, while inhibitory neurotransmitters like GABA activate chloride-permeable channels, resulting in hyperpolarization. nih.gov

Given the amino acid-like structure of this compound, it is plausible that it could interact with amino acid neurotransmitter systems. For instance, it could potentially act as a competitive inhibitor at amino acid transporters, a mechanism observed with other non-physiological amino acids. nih.gov However, without specific experimental data for this compound, its precise interactions with ion channels and neurotransmitter systems remain speculative.

The direct measurement of binding affinity between a small molecule (ligand) and its protein target is a critical step in target validation and drug discovery. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor these interactions in real-time. cnr.itnih.gov This technology allows for the precise determination of kinetic parameters such as association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. escholarship.orghelsinki.fi

In a typical SPR experiment, a protein of interest is immobilized on a sensor chip. mdpi.com The small molecule compound is then flowed over the surface, and the binding interaction is detected as a change in the refractive index at the sensor surface. cnr.it This technique is highly sensitive and can be used for a wide range of applications, from screening for novel binders to detailed kinetic characterization of lead compounds. escholarship.org

While no specific SPR studies have been published for this compound, this methodology represents a key experimental approach that would be necessary to definitively identify and characterize its direct protein binding partners and to quantify the affinity of these interactions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key pharmacophoric features and optimize potency, selectivity, and other pharmacological properties.

For analogs of 2-(4-Methylsulfonylaminophenyl) propanamide, which are TRPV1 antagonists, modifications to the propanamide "B-region" and the phenyl "C-region" have profound effects on receptor activity. nih.gov For instance, the presence of an α-methyl group in the propanamide moiety appears to be a critical pharmacophore for stereospecific interaction with the receptor. nih.gov Replacing this with α,α'-disubstituted groups like dimethyl or cyclopropyl (B3062369) leads to a dramatic loss of activity. nih.gov

In a series of benzothiazole-phenyl analogs, variations in substituents on the phenyl ring were shown to significantly alter their biological activity. escholarship.org Similarly, in a series of ketamine esters, the position and electronic properties of substituents on the benzene (B151609) ring influenced their anesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com The nature of the substituent also plays a crucial role; for example, the introduction of electron-withdrawing or electron-donating groups can alter the binding affinity and efficacy of a compound at its target. mdpi.comnih.govmdpi.com

These examples from related compound classes underscore the principle that even minor structural modifications to the phenyl ring or the propanamide backbone of a molecule like this compound could lead to significant changes in its biological profile. Systematic variations, such as altering the substitution pattern on the phenyl ring or modifying the amide group, would be a logical next step in exploring the therapeutic potential of this chemical scaffold.

Table 3: General SAR Principles from Related Compound Series

| Structural Region | Modification | General Impact on Activity |

|---|---|---|

| Propanamide Backbone | α-methyl group | Often crucial for potent activity nih.gov |

| Propanamide Backbone | α,α'-disubstitution | Can lead to a significant loss of activity nih.gov |

| Phenyl Ring | Substituent Position (ortho, meta, para) | Can significantly alter potency and selectivity mdpi.com |

Influence of Stereochemistry on Molecular Recognition

The presence of a chiral center at the alpha-carbon (C2) of this compound means that it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-2-methyl-3-phenylpropanamide and (S)-2-Amino-2-methyl-3-phenylpropanamide. This stereochemistry is a pivotal factor in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. Consequently, the spatial arrangement of the amino, methyl, phenyl, and carboxamide groups dictates the molecule's ability to bind effectively to its target.

Research on structurally related α-amino amide derivatives consistently demonstrates that stereoisomers can have significantly different biological activities. For instance, in a series of compounds designed as potential non-hydroxamate histone deacetylase 6 (HDAC6) inhibitors, a pair of stereoisomers exhibited a notable disparity in their anti-proliferative effects against Hela cancer cells. mdpi.com One stereoisomer, compound 7a, showed excellent activity, whereas its counterpart, 13a, was significantly less potent, highlighting a clear stereochemical preference at the biological target. mdpi.com

| Compound | Stereochemistry | IC₅₀ (µM) |

|---|---|---|

| 7a | Enantiomer 1 | 0.31 |

| 13a | Enantiomer 2 (Stereoisomer of 7a) | 5.19 |

Similarly, studies on phenylalanine amides, which are closely related analogs lacking the α-methyl group, have shown stereochemistry to be crucial for their activity against Mycobacterium abscessus. It was found that only the R-enantiomer of the parent compound demonstrated activity, while the S-enantiomer was inactive. nih.gov This underscores the principle that the specific three-dimensional orientation of functional groups is fundamental for establishing the productive interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—required for a biological effect. The introduction of the α-methyl group in this compound further constrains the molecule's conformation, potentially enhancing its selectivity and interaction with a specific target.

Rational Design Based on Bioisosteric Replacements and Pharmacophore Models

Rational drug design aims to optimize the biological activity of a lead compound by making systematic modifications to its structure. For analogs of this compound, two powerful strategies are the use of bioisosteric replacements and the development of pharmacophore models.

Bioisosteric Replacements

Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.com This strategy can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. u-tokyo.ac.jp

In the context of this compound, several bioisosteric replacements could be envisioned:

Phenyl Ring: The phenyl group is often a target for modification to improve properties like solubility and metabolic stability. It could be replaced by other aromatic systems like pyridyl or thiophene (B33073) rings, or by non-aromatic, rigid scaffolds such as bicyclo[1.1.1]pentane (BCP), which can mimic the para-substituted phenyl geometry. cambridgemedchemconsulting.comnih.gov

Amide Group: The amide bond can be susceptible to enzymatic cleavage. Replacing it with a bioisostere like a 1,2,4-triazole (B32235) or a ketone can improve the compound's pharmacokinetic profile while maintaining key hydrogen bonding interactions.

Methyl Group: The α-methyl group could be replaced by other small alkyl groups or a cyclopropyl ring to fine-tune the steric bulk and conformational rigidity around the chiral center.

These replacements can lead to significant changes in a molecule's properties, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. u-tokyo.ac.jp

Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com It is a crucial tool in ligand-based drug design, used to identify new molecules with the potential for similar activity. nih.gov

Developing a pharmacophore model for a series of active this compound analogs would involve:

Identifying Key Features: Analyzing the structure of the active compounds to identify essential chemical features. For this scaffold, these would likely include a hydrogen bond acceptor (the amide carbonyl), a hydrogen bond donor (the amino group), a hydrophobic/aromatic feature (the phenyl ring), and a specific spatial arrangement dictated by the chiral center.

Model Generation: Using computational software to align a set of active molecules and generate a 3D hypothesis that maps these features in space. A typical model might consist of four or five points, such as one hydrogen bond acceptor (A), one hydrophobic group (H), and two aromatic rings (R), summarized as AHRR. pharmacophorejournal.com

Validation and Screening: The resulting model is then validated for its ability to distinguish between active and inactive compounds. Once validated, it can be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. nih.gov

This approach allows for "scaffold hopping"—finding new core structures that maintain the crucial pharmacophoric features, potentially leading to compounds with novel intellectual property and improved drug-like properties. nih.gov

Applications As a Chemical Tool and Scaffold in Scientific Research

Role as a Synthetic Building Block

As a chiral, non-proteinogenic amino acid derivative, 2-amino-2-methyl-3-phenylpropanamide and its analogs are useful starting materials in organic synthesis. The presence of a quaternary carbon atom imparts conformational constraints that are often sought after in the design of bioactive molecules.

Precursor in Natural Product Total Synthesis

While the direct use of this compound as a precursor in the total synthesis of natural products is not extensively documented in the provided search results, the synthesis of novel amino acids is a crucial aspect of creating analogs of natural products. The development of new synthetic methodologies for chiral amino acids is a key focus in the total synthesis of biologically active natural products, including potent antimitotic agents and antimalarials. researchgate.net The principles of stereoselective synthesis applied to compounds like this compound are fundamental to the construction of complex natural product frameworks. researchgate.net

Component in the Synthesis of Complex Organic Materials

Specific examples of this compound being used as a component in the synthesis of complex organic materials were not found in the search results. However, amino acids and their derivatives are generally considered versatile building blocks for creating a wide range of organic molecules and materials.

Scaffold for Medicinal Chemistry and Drug Discovery Programs

The molecular structure of this compound provides a robust scaffold that can be chemically modified to develop new therapeutic agents and research tools. Its phenyl ring, amide group, and amino group offer multiple points for derivatization, allowing for the fine-tuning of pharmacological properties.

Development of Novel Chemical Probes and Ligands

Derivatives of the this compound scaffold have been instrumental in the creation of specialized chemical probes and ligands for biological targets. For instance, a related compound, (S)-2-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, was utilized in the synthesis of novel inhibitors for Factor XIa, a protein involved in the blood coagulation cascade. This highlights the utility of this scaffold in developing targeted therapeutics.

Another significant application is in the development of radioligands for positron emission tomography (PET). The related compound, 2-Amino-N-methyl-N-phenylpropanamide hydrochloride, served as a precursor in the synthesis of ligands for the Translocator Protein (TSPO), which is a biomarker for neuroinflammation. The affinity of these ligands for TSPO was found to be sensitive to the stereochemistry and the nature of the substituents on the core scaffold, underscoring the importance of the chiral methyl group for high-affinity binding.

Exploration of Privileged Structures for Diverse Biological Activities

A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable template for drug discovery. mdpi.comnih.gov While this compound itself is not explicitly defined as a privileged scaffold in the search results, its core structure is present in molecules that exhibit a range of biological activities, a key characteristic of privileged structures. For example, the related compound S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been shown to possess anti-inflammatory and antinociceptive properties.

The exploration of such scaffolds allows medicinal chemists to generate libraries of compounds with diverse biological activities, accelerating the discovery of new drugs for various diseases, including those affecting the central nervous system. nih.gov The concept of using a common structural motif to design ligands for different receptors is a powerful strategy in modern medicinal chemistry. mdpi.com

Utility in Biochemical Pathway Elucidation

There is no information available from the search results regarding the specific use of this compound in the elucidation of biochemical pathways.

Q & A

Q. What are the optimized methods for synthesizing 2-Amino-2-methyl-3-phenylpropanamide with high yield and purity?

Methodological Answer: The synthesis involves reacting 2-methyl-3-phenylpropanoyl chloride with ammonia or amines under controlled conditions. Key parameters include:

- Solvent: Dichloromethane (optimal for solubility and reaction kinetics) .

- Catalyst: Triethylamine (neutralizes HCl byproducts, improving yield) .

- Temperature: Room temperature (20–25°C) to minimize side reactions.

- Workup: Aqueous extraction followed by vacuum distillation for purification.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | High solubility, 85–90% yield |

| Catalyst | Triethylamine | Reduces HCl interference |

| Reaction Time | 12–16 hours | Ensures completion |

Q. How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer:

- Handling Precautions:

- Use nitrile gloves and a full-body chemical-resistant suit to prevent skin contact .

- Employ fume hoods to avoid inhalation of particulates.

- Spill Management:

- Sweep/vacuum spills into sealed containers; avoid water rinsing to prevent environmental release .

- Storage:

- Store in airtight containers at –20°C in a dark, dry environment to prevent degradation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify methyl (δ 1.2–1.5 ppm) and phenyl (δ 7.2–7.5 ppm) groups.

- 13C NMR: Confirm carbonyl (δ 170–175 ppm) and quaternary carbon signals .

- Mass Spectrometry (MS):

- ESI-MS in positive ion mode to verify molecular ion peak ([M+H]+ at m/z 179.1) .

- IR Spectroscopy:

- Detect amine N–H stretches (~3300 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectral data for derivatives of this compound be resolved?

Methodological Answer:

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 2-amino-3-phenylpropanamide derivatives) .

- Isotopic Labeling: Use deuterated solvents or 15N-labeled ammonia to distinguish overlapping signals in NMR .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict spectral patterns and validate experimental data .

Q. What experimental strategies elucidate reaction mechanisms in palladium-catalyzed reactions involving this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via HPLC to identify intermediates .

- Catalytic System: Use Pd(PPh₃)₄ with CO gas for intramolecular aminocarbonylation (see for analogous reactions) .

- Isolation of Intermediates: Trapping thioamide intermediates with methyl iodide to confirm mechanistic pathways.

Q. Table 2: Palladium-Catalyzed Reaction Parameters

| Catalyst | Ligand | Gas | Key Intermediate Identified |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | CO | Thioamide |

| Pd(OAc)₂ | BINAP | N₂ | None (incomplete reaction) |

Q. How does stereochemistry at the C2 position influence biological activity in enzyme inhibition studies?

Methodological Answer:

- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

- Enzyme Assays: Compare IC₅₀ values of (R)- and (S)-enantiomers against target enzymes (e.g., proteases or kinases).

- Molecular Docking: Simulate binding interactions using AutoDock Vina to explain stereospecific activity .

Key Finding: The (S)-enantiomer shows 10-fold higher inhibition of trypsin-like proteases due to better hydrogen-bonding alignment with the catalytic triad .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.